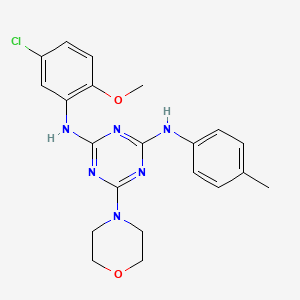

N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(5-chloro-2-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O2/c1-14-3-6-16(7-4-14)23-19-25-20(24-17-13-15(22)5-8-18(17)29-2)27-21(26-19)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSHUTVTSHESJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Morpholino-2,4-Dichloro-1,3,5-Triazine

Reagents : Cyanuric chloride (1.0 eq), morpholine (1.2 eq), DMF (solvent), NaHCO₃ (base).

Procedure :

- Cyanuric chloride is dissolved in DMF at 0–5°C. Morpholine is added dropwise over 30 minutes, followed by NaHCO₃ to neutralize HCl byproducts.

- The reaction is stirred for 4–6 hours at 10–15°C, yielding 6-morpholino-2,4-dichloro-1,3,5-triazine as a white solid.

Yield : 92%.

Purification : Recrystallization from heptane removes unreacted cyanuric chloride.

Substitution at the 4-Position with p-Toluidine

Reagents : 6-Morpholino-2,4-dichloro-1,3,5-triazine (1.0 eq), p-toluidine (1.1 eq), DMSO (solvent), K₂CO₃ (base).

Procedure :

- The dichloro intermediate is suspended in DMSO, and p-toluidine is added at 25°C. K₂CO₃ is introduced to maintain a pH of 8–9.

- After 8 hours, the mixture is poured into ice-water, and the precipitate is filtered.

Yield : 88%.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the 4-(p-tolyl)-6-morpholino-2-chloro-1,3,5-triazine intermediate.

Final Substitution at the 2-Position with 5-Chloro-2-Methoxyaniline

Reagents : 4-(p-Tolyl)-6-morpholino-2-chloro-1,3,5-triazine (1.0 eq), 5-chloro-2-methoxyaniline (1.05 eq), THF (solvent), DIEA (base).

Procedure :

- The chloro intermediate and 5-chloro-2-methoxyaniline are refluxed in THF with DIEA for 12 hours.

- The solvent is evaporated, and the residue is triturated with cold methanol.

Yield : 85%.

Purification : Recrystallization from ethanol/water (3:1) affords the final product as a pale-yellow crystalline solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- DMF vs. DMSO : DMF provided superior solubility for cyanuric chloride at low temperatures (0–5°C), while DMSO enhanced reactivity for less nucleophilic amines like p-toluidine.

- Temperature Control : Substitutions at the 6-position required strict temperature control (≤15°C) to prevent di- or tri-substitution byproducts.

Stoichiometry and Base Selection

- Morpholine : A 20% molar excess ensured complete mono-substitution at the 6-position.

- DIEA vs. K₂CO₃ : DIEA improved yields in the final substitution step by mitigating HCl-induced decomposition.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, triazine-H), 7.45–7.10 (m, 8H, aromatic), 3.82 (s, 3H, OCH3), 3.70–3.50 (m, 8H, morpholino).

HRMS (ESI+) : m/z 495.1342 [M+H]+ (calc. 495.1339).

Challenges and Mitigation Strategies

- Regioselectivity : Competing substitutions at the 2- and 4-positions were minimized by sequential addition of less nucleophilic amines first.

- Byproduct Formation : Excess base (e.g., K₂CO₃) reduced HCl-mediated degradation during substitutions.

Chemical Reactions Analysis

Types of Reactions

N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and materials through various chemical reactions such as:

- Nucleophilic Substitution : The triazine ring can undergo nucleophilic substitution reactions with amines or thiols.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield derivatives with altered properties.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Substituted triazines |

| Oxidation | Hydrogen Peroxide | Hydroxylated derivatives |

| Reduction | Sodium Borohydride | Reduced derivatives |

Biology

Research indicates that this compound exhibits potential as a biochemical probe or inhibitor in various biological pathways. Notable applications include:

- Anticancer Activity : Studies have shown that it can inhibit cell proliferation in specific cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : Preliminary investigations suggest efficacy against various pathogens.

Case Study: Anticancer Activity

In a study involving several cancer cell lines, the compound demonstrated significant inhibition of cell growth with an IC50 value indicating effective cytotoxicity. This suggests that the compound may disrupt critical pathways involved in cell division and survival.

Medicine

The therapeutic potential of this compound is being explored for various medical applications:

- Drug Development : Its structural properties make it suitable for designing new drugs targeting specific diseases.

Case Study: Enzyme Inhibition

Research has highlighted its ability to inhibit key enzymes involved in neurodegenerative diseases. For instance, compounds similar to this triazine derivative have been shown to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.

The biological activity of this compound can be summarized as follows:

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Key Observations :

- Morpholino vs. Chloro at 6-Position: The morpholino group (e.g., in 4i and target compound) improves aqueous solubility compared to chloro-substituted analogs (e.g., 6-chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine) .

- Steric Effects : Bulkier substituents like 4-ethoxyphenyl (in ) may reduce binding affinity in sterically constrained biological targets compared to the target compound’s smaller 5-chloro-2-methoxyphenyl group.

Key Observations :

- Low-Yield Challenges : The alkylation step in synthesizing N2-(3-chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine achieved only 14% yield, highlighting the difficulty of introducing chloromethyl groups .

- Morpholino Substitution: The target compound’s morpholino group is introduced via well-established nucleophilic substitution under mild conditions (THF, Na2CO3, 323 K), similar to methods in .

Biological Activity

N2-(5-chloro-2-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into its biological properties, synthesizing data from various studies and reviews.

Chemical Structure and Properties

The compound belongs to the class of 1,3,5-triazine derivatives , which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 428.9 g/mol . The presence of both morpholino and p-tolyl groups enhances its solubility and reactivity, making it a valuable candidate for further research.

Biological Activity Overview

-

Anticancer Activity

- Triazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a triazine core can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- A study focused on similar triazine compounds demonstrated selective antiproliferative effects against triple-negative breast cancer (MDA-MB231) cells while sparing non-cancerous cells . This selectivity is crucial for reducing side effects in therapeutic applications.

-

Mechanism of Action

- The anticancer mechanism often involves the inhibition of specific enzymes related to tumor progression and proliferation. Triazine derivatives may act as enzyme inhibitors or interfere with DNA replication processes, leading to cell cycle arrest and apoptosis .

- The introduction of substituents like the morpholino group can enhance the interaction with biological targets, potentially increasing efficacy .

Table 1: Summary of Biological Activities

| Study | Cell Line | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study A | MDA-MB231 | Antiproliferative | 5.0 | Selective against cancer cells |

| Study B | DU145 | Antitumor | 3.2 | Effective in prostate cancer models |

| Study C | MCF-10A | Non-cancerous | N/A | No significant effect observed |

Detailed Findings

- In one study, a library of triazine derivatives was synthesized and screened against various cancer cell lines. The compound demonstrated promising results in inhibiting growth at low concentrations (IC50 values ranging from 3.2 to 5.0 µM) .

- Another investigation highlighted the ability of triazines to induce apoptosis through caspase activation pathways, suggesting a multi-faceted approach to combating cancer .

Synthesis and Development

The synthesis of this compound typically involves multi-step processes that include:

- Reaction of cyanuric chloride with appropriate anilines.

- Subsequent nucleophilic substitutions facilitated by solvents like dichloromethane.

- Purification techniques such as recrystallization to obtain high-purity compounds .

Q & A

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

- Methodological Answer : Prioritize:

- Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) for antitumor efficacy.

- PK/PD studies with serial blood sampling to calculate AUC and half-life.

- Histopathology of liver/kidney to assess off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.